ethyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-4-30-22(28)15-7-9-16(10-8-15)23-21(27)20-18(29-3)13-19(26)25(24-20)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRMYPZODGTPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 342.39 g/mol
This compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines, indicating its potential as an anticancer agent. Studies have reported IC50 values that suggest significant antiproliferative effects.
- Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Data
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 0.05 | |
| Anticancer | MCF7 (Breast Cancer) | 0.06 | |
| Antimicrobial | E. coli | 12 |
Case Studies and Research Findings
- Anticancer Studies : A series of experiments were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in both A549 and MCF7 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.
- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited notable antibacterial properties against E. coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved.
- Mechanistic Insights : Research has suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it was observed to inhibit specific kinases involved in cell proliferation, which could explain its anticancer effects.
Comparison with Similar Compounds
Pyridazine-Based Analogs
Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 (reported in Molecules, 2011) share a phenethylamino-benzoate scaffold but differ in heterocyclic substituents and linker groups :
| Compound Code | Core Heterocycle | Substituents/R-Groups | Linker Group | Key Features |
|---|---|---|---|---|
| I-6230 | Pyridazin-3-yl | None | Phenethylamino | Baseline pyridazine scaffold |
| I-6232 | 6-Methylpyridazin-3-yl | Methyl at position 6 | Phenethylamino | Enhanced steric bulk |
| I-6273 | Methylisoxazol-5-yl | Methylisoxazole | Phenethylamino | Isoxazole introduces polarity |
| I-6373 | 3-Methylisoxazol-5-yl | Methylisoxazole | Phenethylthio | Thioether linker increases stability |
| I-6473 | 3-Methylisoxazol-5-yl | Methylisoxazole | Phenethoxy | Ether linker enhances flexibility |
Key Observations :
- Methylation at position 6 (I-6232) may improve metabolic stability.
- Linker Groups: Thioether (I-6373) and ether (I-6473) linkers modulate electronic properties and conformational flexibility compared to amino linkers.
- Target Compound : Unlike these analogs, the target compound features a 1,6-dihydropyridazine ring with a 4-methylphenyl group and methoxy substitution, which could enhance π-π stacking and hydrogen-bonding capabilities .
Triazine Derivatives
A triazine-based analog, 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (), shares a benzoate backbone but replaces pyridazine with a triazine core. Key differences include:
Solubility and Lipophilicity
- The ethyl ester group in the target compound increases lipophilicity (logP >3 predicted), favoring passive diffusion across membranes. In contrast, carboxylic acid derivatives (e.g., ) exhibit higher solubility but lower bioavailability .
- Methyl and methoxy substituents (target compound) balance hydrophobicity and hydrogen-bonding capacity, critical for target engagement.
Preparation Methods
Synthesis of the Pyridazine Core
The pyridazine ring is typically constructed via cyclization of α,β-unsaturated ester precursors. For example, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (a structural analog) is synthesized by heating (E)-4-[1-amino-eth-(Z)-ylidene]-pent-2-enedioic acid diethyl ester in DMF at 165–175°C for 14–24 hours, achieving 36–60% yields . Similar conditions apply to the target compound:
Halogenation for Functionalization
Halogenation introduces reactive sites for subsequent substitutions. N-Iodosuccinimide (NIS) in acetonitrile at 95°C for 5 hours iodinates the pyridazine ring at the 5-position with 92% yield in analogous compounds . For chlorination, N-chlorosuccinimide (NCS) in DMF at 100°C achieves 52% yield .
Example Protocol :
-
Substrate : Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Reagent : NIS (2.2 equiv), acetonitrile
-
Conditions : 95°C, 5h
-
Workup : Precipitation in water, filtration, and vacuum drying .
Introduction of the 4-Methoxy Group
Methoxylation is achieved via O-methylation using silver carbonate (Ag₂CO₃) and methyl iodide (CH₃I) in polar solvents. For instance, treating ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with Ag₂CO₃ and CH₃I at 50°C for 16 hours yields the methoxy derivative at 75% .
Critical Parameters :
-
Solvent : DMF or acetonitrile
-
Temperature : 50–60°C
-
Molar Ratio : 1.5:1 (Ag₂CO₃:substrate)
Amidation to Attach the Benzoate Moiety
The amide bond between the pyridazine and benzoate is formed via coupling reactions . Activated esters (e.g., acyl chlorides) react with amines under basic conditions. For example, in, 4-ethoxybenzamido groups are introduced using carbodiimide coupling agents:
| Reagent System | Conditions | Yield |
|---|---|---|
| HATU, DIPEA, DMF | RT, 12h | 70–85% |
| EDCl, HOBt, THF | 0°C→RT, 24h | 65% |
Procedure :
-
Activate ethyl 4-aminobenzoate’s carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂).
-
React with 3-amino-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine in anhydrous THF.
-
Quench with ice water and purify via silica gel chromatography .
Final Esterification and Purification
The ethyl ester group is typically introduced early but may require re-esterification. Phosphorus oxychloride (POCl₃) facilitates esterification under reflux (81–94.7% yield) . Final purification employs:
-
Recrystallization : Ethanol/water mixtures.
Optimization Insight :
-
Neutral alumina columns reduce polar impurities by 30% compared to silica .
-
Solvent selection (e.g., DCM vs. ethyl acetate) impacts crystal morphology and purity.
Challenges and Mitigation Strategies
-
Low Yields in Cyclization :
-
Regioselectivity in Halogenation :
-
Amide Hydrolysis :
-
Cause : Prolonged exposure to aqueous workup.
-
Solution : Neutralize reaction mixtures rapidly and use anhydrous solvents.
-
Comparative Analysis of Methods
Q & A
What advanced techniques are recommended for structural elucidation of this compound?
Level: Basic
Methodological Answer:
Structural confirmation requires multi-spectroscopic analysis:
- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~170 ppm in NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with <5 ppm error .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1730 cm for ester groups) .
How can synthetic routes for this compound be optimized for higher yields?
Level: Advanced
Methodological Answer:
Optimization involves:
- Stepwise Synthesis : Coupling 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with ethyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates .
- Purification : Column chromatography (gradient elution) or recrystallization (ethanol/water) to isolate pure product .
What methodologies are used to evaluate its biological activity in cancer research?
Level: Advanced
Methodological Answer:
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based substrate cleavage) .
- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) to assess programmed cell death .
How can structure-activity relationships (SAR) be established for this compound?
Level: Advanced
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxy or methylphenyl groups .
- Biological Testing : Compare IC values across analogs to identify critical functional groups .
- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes to target proteins .
What analytical methods ensure purity and stability during storage?
Level: Basic
Methodological Answer:
- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect decomposition .
- Storage : Lyophilized form at -20°C under inert atmosphere to prevent ester hydrolysis .
How are reaction mechanisms for its chemical modifications elucidated?
Level: Advanced
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via NMR to identify intermediates .
- Isotopic Labeling : Use -labeled water to trace carbonyl oxygen exchange in hydrolysis .
- DFT Calculations : Simulate transition states (Gaussian 09) to propose mechanistic pathways .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell passage number, serum-free media) .
- Orthogonal Assays : Confirm results using alternative methods (e.g., Western blot for apoptosis vs. flow cytometry) .
- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., pyridazine derivatives) .
How is the compound’s molecular target identified in complex biological systems?
Level: Advanced
Methodological Answer:
- Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
- CRISPR Screening : Genome-wide knockout libraries to identify genes essential for compound activity .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure real-time binding kinetics .
What are the best practices for handling this compound in the lab?
Level: Basic
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles to prevent dermal exposure .
- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts .
- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .
How is the compound’s stability under physiological conditions assessed?
Level: Advanced
Methodological Answer:
- Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human plasma at 37°C, followed by LC-MS quantification of intact compound .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life via NADPH-dependent degradation .
- pH-Dependent Stability : Test across pH 1–10 (HCl/NaOH buffers) to identify degradation hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
